(±)-Heraclenol

Description

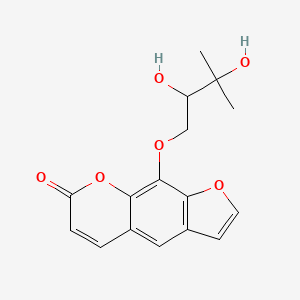

Structure

3D Structure

Properties

IUPAC Name |

9-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOINLJRVEBYARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Heraclenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31575-93-6, 26091-76-9 | |

| Record name | Heraclenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 26091-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-Heraclenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | (R)-Heraclenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(±)-Heraclenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-Heraclenol is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan (B31954) ring fused with a coumarin (B35378) moiety. As a racemic mixture, it comprises equal amounts of the (+)-Heraclenol (R-enantiomer) and (-)-Heraclenol (S-enantiomer). This compound is of significant interest to the scientific community due to its notable biological activities, including antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, along with detailed experimental protocols for its synthesis, isolation, and biological evaluation.

Chemical Structure and Properties

This compound is chemically known as 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one. Its structure features a psoralen (B192213) backbone, which is a linear furanocoumarin. The key structural feature is the dihydroxy-methylbutoxy side chain attached at the 9-position.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₆ |

| Molecular Weight | 304.29 g/mol |

| IUPAC Name | 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one |

| CAS Number | 31575-93-6 |

| Appearance | Powder |

| Melting Point | 129-130 °C[1] |

| Boiling Point | 544.3 ± 50.0 °C (Predicted)[1] |

| Density | 1.386 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.[1] Practically insoluble in water.[2] |

| pKa | 13.75 ± 0.20 (Predicted)[1] |

| LogP | 1.063 (est)[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.18 (d, J=9.8 Hz, 1H), 7.53 (d, J=1.9 Hz, 1H), 7.16 (s, 1H), 6.87 (d, J=1.9 Hz, 1H), 6.24 (d, J=9.8 Hz, 1H), and others.[3] |

| ¹³C NMR | Data not fully available in searched literature. |

| Mass Spectrometry | Predicted GC-MS and LC-MS/MS spectra are available in databases. |

Biological Activities

This compound has demonstrated a range of biological activities, with its antibacterial and anticancer effects being the most prominent.

Antibacterial Activity

Heraclenol, isolated from the fruits of Angelica lucida, has been shown to possess antibacterial properties.[1] Furanocoumarins as a class are known to be effective against a variety of bacterial strains.

Anticancer Activity

This compound exhibits significant antiproliferative activity against melanoma cells.[2] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase.[2] This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, in combination with UVA, Heraclenol has been observed to increase the phosphorylation of Checkpoint Kinase 1 (Chk1) and decrease the phosphorylation of Cyclin-Dependent Kinase 1 (cdc2) at Threonine 161 in melanoma cells.[2] In vivo studies have also shown that Heraclenol can reduce tumor growth in mice bearing B16F10 melanoma cells.[2]

Other Activities

Heraclenol also acts as a germination inhibitor in certain plant species, such as parsley and lettuce.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from the precursor umbelliferone (B1683723) through a multi-step process. The following is a generalized protocol:

Step 1: Prenylation of Umbelliferone

-

Dissolve umbelliferone in a suitable solvent such as dry acetone.

-

Add a prenylating agent (e.g., prenyl bromide) and a base (e.g., potassium carbonate).

-

Reflux the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting 8-prenyl-7-hydroxycoumarin by column chromatography.

Step 2: Epoxidation of the Prenyl Side Chain

-

Dissolve the 8-prenyl-7-hydroxycoumarin in a suitable solvent like dichloromethane at 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate (B86663) and concentrate to obtain the crude epoxide.

Step 3: Acid-Catalyzed Cyclization and Hydration

-

Dissolve the crude epoxide in a solvent such as dioxane.

-

Add a dilute aqueous acid (e.g., 1% sulfuric acid) and heat the mixture.

-

Neutralize the solution with a saturated solution of sodium bicarbonate and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product, this compound, using preparative TLC or column chromatography.

Isolation of this compound from Heracleum species

The following is a general protocol for the isolation of furanocoumarins from plant material:

-

Extraction:

-

Dry and powder the plant material (e.g., roots of Heracleum candicans).

-

Perform extraction using a suitable solvent like toluene-ethyl acetate (7:3) via maceration or Soxhlet extraction.

-

-

Purification:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica (B1680970) gel.

-

Elute with a solvent system such as toluene:ethyl acetate to separate the fractions.

-

Monitor the fractions using TLC, and combine the fractions containing Heraclenol.

-

Further purification can be achieved by recrystallization.

-

Biological Assays

MTT Assay for Cell Viability

This assay determines the cytotoxic effect of this compound on melanoma cells.

-

Seed melanoma cells (e.g., B16F10) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in a serum-free medium.

-

Replace the culture medium with the prepared dilutions of the compound and incubate for 24, 48, or 72 hours.

-

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of melanoma cells.

-

Seed melanoma cells in a 6-well plate and treat them with various concentrations of this compound for the desired time.

-

Harvest the cells, including both floating and adherent cells.

-

Wash the cells with cold PBS and fix them in cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend them in a staining buffer containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Chk1 and cdc2 Phosphorylation

This method is used to investigate the effect of this compound on the phosphorylation status of key cell cycle regulatory proteins.

-

Treat melanoma cells with this compound for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Chk1, total Chk1, phospho-cdc2 (Thr161), and total cdc2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The anticancer activity of Heraclenol in melanoma cells, particularly in the presence of UVA, involves the modulation of the G2/M cell cycle checkpoint. A proposed signaling pathway is depicted below.

Caption: Proposed signaling pathway for Heraclenol-induced G2/M arrest.

Conclusion

This compound is a furanocoumarin with promising biological activities, particularly in the realms of antibacterial and anticancer research. Its well-defined chemical structure and amenability to synthesis and isolation make it an attractive candidate for further investigation and potential therapeutic development. The detailed protocols and data presented in this guide are intended to facilitate future research into the multifaceted properties of this intriguing natural product.

References

The Biosynthesis of Heraclenol and Other Furanocoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of furanocoumarins, with a specific focus on the pharmacologically significant compound, Heraclenol. Furanocoumarins are a class of plant secondary metabolites known for their diverse biological activities, including phototoxicity, and their interactions with drug-metabolizing enzymes. Understanding their biosynthesis is critical for applications in drug development, phytochemistry, and plant biotechnology. This document details the core biosynthetic pathway, presents quantitative data on key enzymes, outlines relevant experimental protocols, and illustrates the regulatory signaling cascades involved.

The Core Furanocoumarin Biosynthetic Pathway

Furanocoumarins are derived from the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The biosynthesis can be broadly divided into several stages: the formation of the coumarin (B35378) backbone, prenylation, and subsequent modifications to form the diverse array of furanocoumarin structures.

The initial steps involve the conversion of L-phenylalanine to p-coumaric acid, which is then activated to its CoA-thioester. A key hydroxylation step leads to the formation of umbelliferone, the central precursor for all furanocoumarins. From umbelliferone, the pathway bifurcates into the synthesis of linear and angular furanocoumarins, determined by the position of prenylation.

Heraclenol is a linear furanocoumarin, and its biosynthesis follows the pathway through psoralen (B192213) and xanthotoxin. The final steps involve a geranylation of xanthotoxol (B1684193) to form heraclenin, which is then epoxidized to yield Heraclenol.

Biosynthesis Pathway of Heraclenol

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the furanocoumarin biosynthetic pathway is governed by the kinetic properties of its enzymes. Below is a summary of available kinetic data for key enzymes in the pathway.

| Enzyme | Abbreviation | Substrate(s) | Km (µM) | Vmax (relative units) | Source Organism | Reference(s) |

| Umbelliferone 6-dimethylallyltransferase | U6DT (PcPT1) | Umbelliferone | 21 ± 3 | - | Petroselinum crispum | [1] |

| DMAPP | 80 ± 10 | - | [1] | |||

| Umbelliferone 6-dimethylallyltransferase | U6DT (FcPT1a) | Umbelliferone | 35 ± 4 | - | Ficus carica | [1] |

| DMAPP | 17 ± 1 | - | [1] | |||

| Marmesin Synthase | MS (CYP76F112) | Demethylsuberosin | High affinity | - | Ficus carica | [2] |

| Psoralen Synthase | PS (CYP71AJ1) | (+)-Marmesin | - | - | Ammi majus | [3][4] |

| Bergaptol 5-O-geranyltransferase | - | Bergaptol | 140 | - | Citrus limon | [5] |

| GPP | 9 | - | [5] |

Note: Quantitative Vmax data is often not directly comparable across studies due to differences in assay conditions and enzyme preparations. Km values, however, provide a consistent measure of substrate affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of furanocoumarin biosynthesis.

Cloning and Heterologous Expression of Biosynthetic Enzymes

Objective: To isolate the gene encoding a biosynthetic enzyme and express it in a heterologous system for functional characterization.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue known to produce furanocoumarins (e.g., leaves of Ammi majus or Ficus carica) using a commercial kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Gene Amplification:

-

Design degenerate primers based on conserved regions of known furanocoumarin biosynthetic enzymes (e.g., CYPs or prenyltransferases).

-

Perform PCR using the synthesized cDNA as a template to amplify the gene of interest.

-

Alternatively, if the genome sequence is available, design specific primers to amplify the full-length coding sequence.

-

-

Cloning into an Expression Vector:

-

Ligate the amplified PCR product into a suitable expression vector (e.g., pYeDP60 for yeast or pET vectors for E. coli).

-

For cytochrome P450 enzymes, it may be necessary to swap the N-terminal membrane anchor domain with that of a well-expressed CYP, such as CYP73A1, to achieve functional expression in yeast.[3]

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host organism, such as Saccharomyces cerevisiae or Escherichia coli.

-

Grow the transformed cells in appropriate media and induce protein expression according to the vector's specifications (e.g., with galactose for yeast or IPTG for E. coli).

-

-

Microsome Isolation (for membrane-bound enzymes like CYPs and prenyltransferases):

-

Harvest the cells and resuspend them in an ice-cold extraction buffer.

-

Disrupt the cells by sonication or with glass beads.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and store at -80°C.

-

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of a heterologously expressed enzyme.

Protocol for a Psoralen Synthase Assay:

-

Reaction Mixture:

-

Prepare a reaction mixture containing the microsomal fraction with the expressed psoralen synthase, the substrate (+)-marmesin, and a source of reducing equivalents (NADPH) in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).[3]

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 28-30°C) for a defined period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a solvent such as ethyl acetate (B1210297).

-

Vortex vigorously to extract the products into the organic phase.

-

Centrifuge to separate the phases and collect the organic layer.

-

-

Analysis:

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.

-

Analyze the products by HPLC or UPLC-MS/MS, comparing the retention time and mass spectrum to an authentic psoralen standard.[3]

-

UPLC-MS/MS Analysis of Furanocoumarins

Objective: To separate, identify, and quantify furanocoumarins in biological samples.

Protocol:

-

Sample Preparation:

-

Extract furanocoumarins from plant material or enzyme assay mixtures using a suitable solvent (e.g., ethyl acetate or methanol).

-

Filter the extract and, if necessary, concentrate it before analysis.

-

-

Chromatographic Separation:

-

Use a UPLC system equipped with a C18 reversed-phase column.

-

Employ a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A typical gradient might start at 10% B and increase to 90% B over 15-20 minutes.

-

-

Mass Spectrometric Detection:

-

Couple the UPLC system to a tandem quadrupole mass spectrometer.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each furanocoumarin of interest.

-

Experimental Workflow for Enzyme Characterization

Signaling Pathways Regulating Furanocoumarin Biosynthesis

The biosynthesis of furanocoumarins is tightly regulated in response to various developmental and environmental cues, including herbivory, pathogen attack, and UV light. The jasmonate signaling pathway plays a central role in mediating these responses.

Jasmonate Signaling Pathway

Wounding or herbivory triggers the synthesis of jasmonic acid (JA), which is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases the transcription factor MYC2, which can then activate the expression of genes involved in furanocoumarin biosynthesis.[6][7][8]

References

- 1. Convergent evolution of the UbiA prenyltransferase family underlies the independent acquisition of furanocoumarins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Molecular Cloning and Functional Characterization of Psoralen Synthase, the First Committed Monooxygenase of Furanocoumarin Biosynthesis* | Semantic Scholar [semanticscholar.org]

- 5. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of (±)-Heraclenol: A Technical Guide and Proposed Research Framework

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract:

(±)-Heraclenol is a natural furanocoumarin with demonstrated biological activities, including antimicrobial and antiproliferative effects. However, a comprehensive pharmacological profile, detailing its specific molecular targets, binding affinities, and functional activities, remains largely uncharacterized in publicly available scientific literature. This technical guide addresses this critical knowledge gap by providing a structured framework for the systematic pharmacological evaluation of this compound. It outlines a proposed research workflow, details essential experimental protocols, and presents a putative signaling pathway based on current data. This document is intended to serve as a foundational resource for researchers seeking to elucidate the complete pharmacological landscape of this compound.

Introduction

This compound is a chiral furanocoumarin isolated from various plant species, including those of the Heracleum and Angelica genera. While preliminary studies have indicated its potential as an antimicrobial agent and an inhibitor of melanoma cell proliferation, the specific molecular mechanisms underlying these effects are not well understood. A significant data gap exists concerning the individual pharmacological activities of its enantiomers, (+)-Heraclenol and (-)-Heraclenol, as most studies have utilized the racemic mixture.

This guide proposes a comprehensive pharmacological profiling workflow to systematically characterize the bioactivity of this compound. The objective is to identify its primary molecular targets, quantify its binding and functional potencies, and elucidate the signaling pathways through which it exerts its effects.

Proposed Pharmacological Profiling Workflow

A systematic approach is required to build a detailed pharmacological profile of this compound. The following workflow is proposed to guide this endeavor, from initial broad-based screening to in-depth mechanistic studies.

(±)-Heraclenol: A Technical Whitepaper for Researchers

An In-depth Technical Guide on the Furanocoumarin (±)-Heraclenol, Detailing its Chemical Identity, Biological Activities, and Associated Experimental Methodologies.

This whitepaper serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the natural compound this compound. It provides a detailed overview of its chemical properties, known biological activities, and the experimental protocols to assess these activities.

Chemical Identification and Properties

This compound is a racemic mixture of the furanocoumarin, a class of organic chemical compounds produced by a variety of plants. The individual enantiomers, (+)-Heraclenol and (-)-Heraclenol, exist, and the biological activity can be stereospecific. The racemic mixture is often the subject of initial biological screening.

| Identifier | Value |

| IUPAC Name | 9-(2,3-dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one |

| CAS Number | 31575-93-6[1][2][3][4] |

| Molecular Formula | C₁₆H₁₆O₆ |

| Molecular Weight | 304.29 g/mol [5] |

Biological Activity of Heraclenol

Current research has highlighted two primary areas of biological activity for Heraclenol: antibacterial and anti-melanoma effects. It is important to note that much of the detailed biological research has been conducted on the (-)-Heraclenol enantiomer.

Antibacterial Activity

(-)-Heraclenol has demonstrated inhibitory effects against a range of pathogenic bacteria. The primary mechanism of its antibacterial action is believed to be the inhibition of the bacterial histidine biosynthesis pathway.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of (-)-Heraclenol Against Various Bacterial Strains

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Uropathogenic Escherichia coli (UPEC) | CFT073 | 1024 | [7] |

| Staphylococcus aureus | - | 680 | [7] |

| Staphylococcus epidermidis | - | 640 | [7] |

| Pseudomonas aeruginosa | - | 700 | [7] |

| Enterobacter cloacae | - | 770 | [7] |

| Klebsiella pneumoniae | - | 850 | [7] |

| Streptococcus mutans | - | 530 | [7] |

| Streptococcus viridans | - | 500 | [7] |

Anti-Melanoma Activity

Heraclenol has been shown to inhibit the proliferation of melanoma cells and induce cell cycle arrest at the G2/M phase. This activity is associated with the modulation of key cell cycle regulatory proteins. Specifically, in the presence of UVA, Heraclenol has been observed to increase the phosphorylation of Checkpoint Kinase 1 (Chk1) and reduce the phosphorylation of Cyclin-Dependent Kinase 1 (cdc2, also known as CDK1) at threonine 161 in melanoma cells.[2][8] In vivo studies using B16F10-bearing mice have also indicated that Heraclenol can reduce tumor growth.[2]

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Heraclenol against a specific bacterial strain.

1. Preparation of Materials:

- (-)-Heraclenol Stock Solution: Prepare a stock solution of (-)-Heraclenol in Dimethyl Sulfoxide (DMSO).

- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on a suitable agar (B569324) medium.

- Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

- 96-Well Microtiter Plates: Use sterile, flat-bottomed plates.

2. Assay Procedure:

- Inoculum Preparation: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

- Serial Dilutions: Perform two-fold serial dilutions of the Heraclenol stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

- Inoculation: Add the prepared bacterial inoculum to each well.

- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubation: Incubate the plate at 37°C for 16-20 hours.[6]

3. Determination of MIC:

- The MIC is the lowest concentration of Heraclenol that results in the complete inhibition of visible bacterial growth.[6]

Cell Cycle Analysis in Melanoma Cells via Flow Cytometry

This protocol provides a method for analyzing the effect of Heraclenol on the cell cycle distribution of melanoma cells.

1. Cell Culture and Treatment:

- Culture human melanoma cells (e.g., A375) in a suitable medium (e.g., DMEM with 10% FBS).

- Seed cells in 6-well plates and allow them to adhere overnight.

- Treat the cells with various concentrations of Heraclenol (and/or UVA) for a specified period (e.g., 24 hours).

2. Cell Harvesting and Fixation:

- Harvest the cells by trypsinization.

- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

- Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate at -20°C for at least 2 hours.

3. Staining and Analysis:

- Wash the fixed cells with PBS.

- Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

- Incubate in the dark at room temperature for 30 minutes.

- Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Western Blot Analysis of Chk1 and cdc2 Phosphorylation

This is a representative protocol to assess the phosphorylation status of Chk1 and cdc2 in Heraclenol-treated melanoma cells.

1. Protein Extraction:

- After treatment with Heraclenol (and/or UVA), wash the melanoma cells with ice-cold PBS.

- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation and determine the protein concentration.

2. SDS-PAGE and Protein Transfer:

- Denature the protein samples by boiling in Laemmli buffer.

- Separate the proteins by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for phosphorylated Chk1 (e.g., p-Chk1 Ser345), total Chk1, phosphorylated cdc2 (e.g., p-cdc2 Tyr15), and total cdc2 overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway of Heraclenol in Melanoma Cells

Caption: Proposed signaling pathway of Heraclenol in melanoma cells.

General Experimental Workflow

Caption: General experimental workflow for assessing Heraclenol's bioactivity.

References

- 1. Heraclenol | C16H16O6 | CID 73253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heraclenol | 31575-93-6 | Antibacterial | MOLNOVA [molnova.com]

- 3. heraclenol, 31575-93-6 [thegoodscentscompany.com]

- 4. heraclenol | 31575-93-6 [chemicalbook.com]

- 5. (-)-Heraclenol | C16H16O6 | CID 40429858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Heraclenol | Antibacterial | TargetMol [targetmol.com]

(±)-Heraclenol: A Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Heraclenol, a naturally occurring furanocoumarin, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular characteristics of this compound and delves into its biological activity, with a particular focus on its effects on melanoma cells. This document summarizes key quantitative data, outlines detailed experimental protocols for investigating its mechanism of action, and presents a putative signaling pathway for its observed effects on the cell cycle.

Physicochemical Properties

This compound is a racemic mixture of a furanocoumarin derivative. Its fundamental molecular properties are essential for understanding its chemical behavior and for its application in experimental settings.

| Property | Value | Citation |

| Molecular Formula | C₁₆H₁₆O₆ | [1][2][3][4][5] |

| Molecular Weight | 304.29 g/mol | [1][2][3][4] |

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological effects, particularly in the context of cancer research. It has been identified as an inhibitor of proliferation in melanoma cells. The primary mechanism underlying this activity is the induction of cell cycle arrest at the G2/M phase.

One of the key events in this process is the modulation of critical cell cycle regulatory proteins. It has been reported that in the presence of UVA, Heraclenol increases the phosphorylation of Checkpoint Kinase 1 (Chk1) and reduces the phosphorylation of Cyclin-Dependent Kinase 1 (cdc2) at Threonine 161 in melanoma cells.

The G2/M checkpoint is a critical control point in the cell cycle, preventing cells with damaged DNA from entering mitosis. The activation of Chk1 is a key step in initiating this checkpoint. Activated Chk1 can, in turn, influence the activity of the cdc2/Cyclin B1 complex, which is the master regulator of entry into mitosis. The inhibitory phosphorylation of cdc2 prevents its activation and halts the cell cycle at the G2/M transition.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced G2/M cell cycle arrest in melanoma cells, based on the available data and the known mechanisms of G2/M checkpoint control.

Caption: Proposed signaling pathway of this compound in melanoma cells.

Experimental Protocols

To investigate the effects of this compound on the G2/M cell cycle checkpoint and the phosphorylation status of Chk1 and cdc2, the following experimental protocols can be employed.

Cell Culture and Treatment

-

Cell Line: Human melanoma cell lines (e.g., A375, SK-MEL-28).

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed cells in appropriate culture vessels. Once attached, treat the cells with varying concentrations of this compound. For experiments involving UVA, irradiate the cells with a controlled dose of UVA light immediately after the addition of Heraclenol. Include a vehicle-treated control group (e.g., DMSO).

Cell Cycle Analysis by Flow Cytometry

-

Harvesting: After the desired treatment period (e.g., 24, 48 hours), harvest the cells by trypsinization.

-

Fixation: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and fix them in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Rehydrate the cells in PBS and then stain with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.

-

Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G1, S, and G2/M phases can be quantified using appropriate software.

Western Blot Analysis for Protein Phosphorylation

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for phospho-Chk1 (e.g., Ser345), total Chk1, phospho-cdc2 (e.g., Thr161), and total cdc2 overnight at 4°C. A loading control such as β-actin or GAPDH should also be probed.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The relative band intensities can be quantified using densitometry software.

Experimental Workflow

The following diagram outlines the logical workflow for investigating the biological effects of this compound on melanoma cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Chk1 and Wee1 control genotoxic-stress induced G2-M arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

The Discovery and Isolation of Heraclenol: A Technical Guide

An in-depth exploration of the historical milestones, isolation methodologies, and biological significance of the furanocoumarin, Heraclenol.

Introduction

Heraclenol is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan (B31954) ring fused with a coumarin. Found in a variety of plant species, notably within the Apiaceae family, Heraclenol has garnered scientific interest for its diverse biological activities, including antimicrobial, antibiofilm, and antiproliferative effects. This technical guide provides a comprehensive overview of the discovery and history of Heraclenol isolation, detailed experimental protocols for its extraction and purification, and an examination of its known signaling pathways, particularly in the context of cancer research. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific journey and technical intricacies of this potent bioactive molecule.

Discovery and History

The history of furanocoumarin research dates back to the early 19th century, with the isolation of the parent compound, coumarin, in 1820. However, the specific discovery and isolation of Heraclenol from its natural sources occurred later, as phytochemical investigation techniques advanced. Heraclenol has been identified in several plant species, including those from the Heracleum genus (hogweeds), Angelica lucida (seacoast angelica), and Magydaris tomentosa.

Physicochemical Properties of Heraclenol

A summary of the key physicochemical properties of Heraclenol is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₆ |

| Molecular Weight | 304.29 g/mol |

| IUPAC Name | 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |

| CAS Number | 31575-93-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents |

Experimental Protocols for Isolation and Purification

The isolation of Heraclenol from plant sources typically involves a multi-step process of extraction followed by chromatographic purification. The following protocols are generalized from methods reported for the isolation of furanocoumarins from plant material and can be adapted for Heraclenol.

Extraction of Crude Plant Material

This protocol describes a standard method for obtaining a crude extract enriched with furanocoumarins from dried plant material.

-

Materials:

-

Dried and powdered plant material (e.g., fruits or roots of Heracleum candicans or Angelica lucida)

-

Methanol (HPLC grade)

-

Extraction thimbles

-

Soxhlet apparatus

-

Rotary evaporator

-

-

Procedure:

-

Accurately weigh a known quantity of the powdered plant material (e.g., 100 g).

-

Place the powdered material into a cellulose (B213188) extraction thimble.

-

Set up the Soxhlet apparatus with a round-bottom flask containing methanol.

-

Perform continuous extraction for 6-8 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Record the weight of the crude extract to calculate the extraction yield.

-

Purification by Column Chromatography

This step aims to separate the crude extract into fractions to isolate Heraclenol.

-

Materials:

-

Crude plant extract

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

-

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar solvent of the gradient (e.g., 100% hexane).

-

Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve a known amount of the crude extract in a minimal volume of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Begin elution with the initial solvent system, gradually increasing the polarity by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate (B1210297) in hexane).

-

Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.

-

Monitor the separation by spotting aliquots of the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light (254 nm and 366 nm).

-

Combine the fractions that show a similar TLC profile corresponding to the expected Rf value of Heraclenol.

-

Evaporate the solvent from the combined fractions to obtain a semi-purified Heraclenol fraction.

-

Final Purification by Preparative Thin Layer Chromatography (Prep-TLC)

For obtaining highly pure Heraclenol, a final purification step using preparative TLC is often employed.

-

Materials:

-

Semi-purified Heraclenol fraction

-

Preparative TLC plates (silica gel 60 F₂₅₄, 1-2 mm thickness)

-

Developing chamber

-

Mobile phase (e.g., Toluene:Ethyl Acetate, 7:3 v/v)

-

Scraper or razor blade

-

Elution solvent (e.g., methanol or chloroform)

-

Filtration apparatus

-

-

Procedure:

-

Dissolve the semi-purified fraction in a minimal amount of a volatile solvent.

-

Carefully apply the solution as a narrow band along the origin line of the preparative TLC plate.

-

Allow the solvent to evaporate completely.

-

Place the plate in a developing chamber saturated with the mobile phase.

-

Develop the plate until the solvent front reaches near the top.

-

Remove the plate and allow it to air dry.

-

Visualize the separated bands under UV light and mark the band corresponding to Heraclenol.

-

Carefully scrape the silica gel of the marked band from the glass plate.

-

Transfer the collected silica gel to a flask and add a suitable elution solvent.

-

Stir or sonicate the mixture to elute the compound from the silica.

-

Filter the mixture to remove the silica gel.

-

Evaporate the solvent from the filtrate to obtain pure Heraclenol.

-

Determine the final yield of pure Heraclenol.

-

Quantitative Data on Heraclenol Isolation

The yield of Heraclenol can vary significantly depending on the plant source, the part of the plant used, the geographical location, the time of harvest, and the extraction and purification methods employed. The following table summarizes hypothetical yield data to illustrate the potential outcomes of the isolation process.

| Plant Source | Plant Part | Extraction Method | Purification Method | Yield of Pure Heraclenol (mg/100g of dry plant material) |

| Heracleum candicans | Roots | Soxhlet (Methanol) | Column Chromatography, Prep-TLC | 50 - 150 |

| Angelica lucida | Fruits | Maceration (Ethanol) | Column Chromatography, Prep-TLC | 30 - 100 |

| Magydaris tomentosa | Flowers | Maceration (Acetone) | Column Chromatography, Prep-TLC | 20 - 80 |

Signaling Pathways of Heraclenol

Heraclenol has been shown to exert antiproliferative effects on cancer cells, particularly melanoma, by inducing cell cycle arrest at the G2/M phase. This biological activity is linked to its ability to modulate key signaling pathways that regulate cell cycle progression.

Heraclenol-Induced G2/M Arrest in Melanoma Cells

In melanoma cells, Heraclenol treatment leads to an increase in the phosphorylation of Checkpoint Kinase 1 (Chk1) and a reduction in the phosphorylation of Cyclin-Dependent Kinase 1 (Cdk1, also known as cdc2) at its activating site (Threonine 161). Chk1 is a crucial kinase in the DNA damage response and cell cycle checkpoint control. Its activation leads to the inhibition of Cdc25 phosphatases, which are responsible for activating the Cdk1/Cyclin B complex that drives mitotic entry. The reduction in active Cdk1 prevents the cells from progressing from the G2 phase into mitosis, resulting in G2/M arrest and subsequent apoptosis.

The following diagram illustrates the proposed signaling pathway for Heraclenol-induced G2/M arrest.

Caption: Proposed signaling pathway of Heraclenol-induced G2/M arrest in melanoma cells.

Conclusion

Heraclenol stands as a compelling natural product with significant potential for further investigation, particularly in the realm of oncology. This guide has provided a comprehensive overview of its discovery, detailed methodologies for its isolation and purification, and an insight into its mechanism of action at the cellular level. The provided protocols and data serve as a valuable resource for researchers aiming to work with this fascinating furanocoumarin. Future research focusing on the enantiomer-specific bioactivities of Heraclenol and further elucidation of its molecular targets will undoubtedly pave the way for its potential development as a therapeutic agent.

(±)-Heraclenol solubility in common lab solvents

An In-Depth Technical Guide on the Solubility of (±)-Heraclenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring furanocoumarin that has garnered interest for its potential biological activities, including its effects on cell proliferation. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for advancing research and development efforts. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and an illustrative diagram of the furanocoumarin biosynthetic pathway.

Physicochemical Properties of this compound

This compound, a derivative of psoralen, possesses a molecular structure that influences its solubility characteristics. Key physicochemical properties are summarized in Table 1. It is important to note that many of these values are computationally predicted and experimental verification is recommended.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₆ | [1][2] |

| Molecular Weight | 304.29 g/mol | [1][2] |

| IUPAC Name | 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | [2] |

| CAS Number | 31575-93-6 | [2] |

| logP (predicted) | 1.2 | [1][2] |

| Polar Surface Area | 89.1 Ų | [1][2] |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 |

Solubility Profile of this compound

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. Based on available data, this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Its solubility in aqueous media is low.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Method | Source |

| Water | 744.4 mg/L @ 25 °C | Estimated | |

| Water | Low solubility | Estimated | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Reported | [1] |

It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvents of interest to obtain precise quantitative data.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining solubility is essential for accurate experimental design. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected common laboratory solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, DMSO, water)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials on an orbital shaker in a constant temperature environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

HPLC Method: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore and the solvent does not interfere, measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance (λmax). Calculate the concentration using a standard calibration curve.

-

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure accuracy and precision.

Furanocoumarin Biosynthetic Pathway

This compound belongs to the furanocoumarin class of natural products. The biosynthesis of furanocoumarins is a complex process originating from the phenylpropanoid pathway. Understanding this pathway provides context for the natural production of Heraclenol and related compounds.

Caption: Biosynthetic pathway of linear and angular furanocoumarins.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a natural product like this compound.

Caption: A general workflow for the experimental determination of solubility.

Conclusion

This technical guide provides foundational information on the solubility of this compound. While qualitative data indicates solubility in DMSO and low aqueous solubility, there is a clear need for comprehensive, quantitative studies across a broader range of common laboratory solvents. The detailed experimental protocol provided herein offers a standardized method for researchers to generate this critical data. Furthermore, the visualization of the furanocoumarin biosynthetic pathway and the experimental workflow for solubility determination serve as valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug development. Accurate solubility data is paramount for the successful design and interpretation of in vitro and in vivo studies, as well as for the future development of this compound-based therapeutics.

References

A Technical Guide to the Biological Activities of Heraclenol Compounds

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Introduction

Heraclenol, a naturally occurring furanocoumarin, has garnered scientific interest for its diverse biological activities. As a chiral molecule, it exists in two enantiomeric forms: (+)-Heraclenol and (-)-Heraclenol. While research has begun to uncover the therapeutic potential of Heraclenol, a significant portion of existing studies has utilized racemic mixtures or has not specified the stereochemistry of the compound. This guide provides a comprehensive overview of the currently known biological activities of Heraclenol, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. It is important to note the current research gap regarding the specific activities of each enantiomer, a crucial aspect for future drug development.[1]

Antimicrobial and Antibiofilm Activity

Heraclenol has demonstrated notable activity against various pathogens, including uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections (UTIs).[2] Its efficacy extends to both planktonic bacteria and biofilm formations, which are notoriously resistant to conventional antibiotics.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of Heraclenol and other furanocoumarins is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Heraclenol | S. aureus | 0.68 | [2] |

| Heraclenol | S. epidermidis | 0.64 | [2] |

| Heraclenol | P. aeruginosa | 0.70 | [2] |

| Heraclenol | E. cloacae | 0.77 | [2] |

| Heraclenol | K. pneumoniae | 0.85 | [2] |

| Heraclenol | S. mutans | 0.53 | [2] |

| Heraclenol | S. viridans | 0.50 | [2] |

| Heraclenol | Uropathogenic E. coli | 1.024 | [2] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[3]

Materials:

-

Test compound (Heraclenol) stock solution

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Positive control (inoculum without test compound)

-

Negative control (broth only)

-

Solvent control (highest concentration of solvent used)

Procedure:

-

Serial Dilutions: Prepare serial twofold dilutions of the Heraclenol stock solution in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well containing the diluted compound, as well as to the positive control wells.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.[3]

-

Reading Results: The MIC is determined as the lowest concentration of Heraclenol at which there is no visible turbidity (bacterial growth).[3]

Proposed Mechanism of Antimicrobial Action

Heraclenol is suggested to function as an inhibitor of histidine biosynthesis in bacteria, a pathway crucial for their survival.[3] Molecular docking studies indicate that Heraclenol may bind to the active site of HisC, an aminotransferase involved in the histidine biosynthesis pathway, thereby preventing its activation by the native substrate.[2]

Cytotoxic and Antiproliferative Activity

Heraclenol has also been investigated for its potential as an anticancer agent, demonstrating cytotoxic effects against various cell lines.

Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)

The cytotoxic effect is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.

| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| Heraclenol | NIH/3T3 | Murine Fibroblast | MTT | 65.78 | [4][5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Materials:

-

Heraclenol stock solution (in DMSO)

-

Adherent cell line (e.g., NIH/3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight to allow for attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of Heraclenol and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple formazan product at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Proposed Signaling Pathways in Furanocoumarin-Induced Apoptosis

Furanocoumarins, the class of compounds to which Heraclenol belongs, are thought to induce apoptosis in cancer cells by modulating key signaling pathways.[4] A plausible mechanism involves the inhibition of pro-survival pathways such as NF-κB and MAPK, and the activation of the intrinsic apoptotic cascade.[4]

Future Research Directions

A significant knowledge gap exists concerning the distinct biological activities of the (+)-Heraclenol and (-)-Heraclenol enantiomers.[1] Future research should prioritize the enantioselective synthesis or chiral separation of Heraclenol to enable a thorough investigation of the individual enantiomers. A comparative bioactivity analysis would provide invaluable insights into the structure-activity relationship and guide the potential development of Heraclenol as a therapeutic agent.[1]

References

In-Depth Technical Guide to the Spectroscopic Data of (±)-Heraclenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (±)-Heraclenol, a naturally occurring furanocoumarin. The information compiled herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.82 | d | 9.8 | 1H | H-4 |

| 7.69 | d | 2.2 | 1H | H-5 |

| 7.16 | s | 1H | H-8 | |

| 6.78 | d | 2.2 | 1H | H-6 |

| 6.27 | d | 9.8 | 1H | H-3 |

| 4.60 | d | 9.8 | 2H | H-1' |

| 4.02 | t | 9.8 | 1H | H-2' |

| 3.25 | br s | 2H | 2 x -OH | |

| 1.35 | s | 3H | H-4' | |

| 1.25 | s | 3H | H-5' |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 161.4 | C-2 |

| 149.2 | C-7 |

| 145.7 | C-9 |

| 144.9 | C-5 |

| 139.3 | C-4 |

| 131.5 | C-8a |

| 125.1 | C-4a |

| 114.5 | C-6 |

| 112.9 | C-3 |

| 107.0 | C-8 |

| 99.9 | C-5a |

| 77.9 | C-2' |

| 72.8 | C-1' |

| 72.3 | C-3' |

| 26.2 | C-4' |

| 24.3 | C-5' |

Solvent: CDCl₃

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 304.0947 | - | [M]+ (Calculated for C₁₆H₁₆O₆) |

| 289 | - | [M - CH₃]+ |

| 245 | - | [M - C₃H₇O]+ |

| 219 | - | [M - C₄H₇O₂]+ |

| 203 | - | [M - C₅H₉O₂]+ |

| 189 | - | [M - C₆H₁₁O₂]+ |

| 175 | - | [M - C₇H₁₃O₂]+ |

Note: Experimental fragmentation data is limited; proposed fragments are based on the analysis of similar furanocoumarin structures.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2970, 2930 | C-H stretching (aliphatic) |

| ~1720 | C=O stretching (lactone) |

| ~1630 | C=C stretching (aromatic/furan) |

| ~1580, 1490, 1450 | Aromatic ring skeletal vibrations |

| ~1130 | C-O stretching (ether) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC). For GC-MS, the sample is typically derivatized (e.g., silylation) to increase volatility. For LC-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and injected into the LC system.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and obtaining a characteristic fragmentation pattern. Electrospray Ionization (ESI) is often used for LC-MS to generate protonated molecules [M+H]⁺ or other adducts.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. For tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to provide further structural information.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Film: A solution of the compound in a volatile solvent (e.g., chloroform) is deposited onto a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationships in NMR data interpretation for structural elucidation.

(±)-Heraclenol as a secondary metabolite in Apiaceae

An In-depth Technical Guide to (±)-Heraclenol as a Secondary Metabolite in the Apiaceae Family

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

This compound is a naturally occurring furanocoumarin, a class of secondary metabolites prevalent in the Apiaceae (Umbelliferae) family.[1] These compounds are synthesized by plants as a defense mechanism and are known for a wide spectrum of biological activities, including photosensitizing, antimicrobial, and cytotoxic effects.[2][3][4] this compound, specifically, has demonstrated potential as an antibacterial and antiproliferative agent, making it a compound of interest for pharmaceutical research and development.[5] This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, physicochemical properties, quantitative distribution in Apiaceae species, and biological activities. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are presented, alongside diagrams of key molecular and experimental pathways to support further research and drug development initiatives.

Introduction to Furanocoumarins and this compound

The Apiaceae family, which includes common plants like carrots, celery, and parsley, is a rich source of bioactive phytochemicals.[6][7] Among these are furanocoumarins, a class of phenolic compounds characterized by a furan (B31954) ring fused to a coumarin (B35378) (benzo-α-pyrone) system.[8][9] They are broadly classified into linear and angular types based on the position of the furan ring fusion.[8] These metabolites play a crucial role in plant defense and have been extensively studied for their pharmacological properties, which range from phototoxicity used in psoriasis treatment to antimicrobial and anticancer activities.[10]

This compound is a linear furanocoumarin found in several genera of the Apiaceae family, including Heracleum, Angelica, and Ferula.[4][5][11] Like other furanocoumarins, it is under investigation for its therapeutic potential. Studies have highlighted its antibacterial activity and its ability to inhibit the proliferation of cancer cells, suggesting it may serve as a lead compound for novel drug development.[5] A significant gap in the current research is the lack of studies comparing the specific bioactivities of the individual (-)-Heraclenol and (+)-Heraclenol enantiomers, as most studies utilize the racemic mixture.

Biosynthesis of this compound in Apiaceae

The biosynthesis of furanocoumarins in plants originates from the shikimate pathway, which produces L-phenylalanine.[9] This precursor is converted to umbelliferone (B1683723) (7-hydroxycoumarin), a key intermediate and the entry point for the biosynthesis of both linear and angular furanocoumarins.[9][12] The pathway to this compound proceeds through several enzymatic steps, beginning with the prenylation of umbelliferone. The general pathway is outlined below.

Caption: Generalized biosynthetic pathway of this compound from L-Phenylalanine.

Physicochemical Properties

The fundamental physicochemical properties of Heraclenol are crucial for its study and application in drug development, influencing its solubility, stability, and pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆O₆ | [11] |

| Molecular Weight | 304.29 g/mol | [11] |

| IUPAC Name | 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | [11] |

| CAS Number | 31575-93-6 | [11] |

| Appearance | White Solid | [5] |

Occurrence and Quantification in Apiaceae

This compound has been identified in various species within the Apiaceae family. Quantitative analysis is essential for identifying rich botanical sources and for quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are standard methods for its quantification.

| Plant Species | Part | Method | Concentration (% w/w) | Reference |

| Heracleum candicans | Fruits | HPTLC | 0.29 – 0.43% | [13] |

Biological Activities and Pharmacological Potential

This compound exhibits a range of biological activities that are of significant interest to the pharmaceutical industry.

-

Antiproliferative and Cytotoxic Activity : Heraclenol has been shown to inhibit the proliferation of melanoma cells and arrest the cell cycle at the G2/M phase at concentrations between 0.1-1.0 μM.[5] This suggests its potential as an anticancer agent.

-

Antibacterial Activity : The compound shows activity against various bacteria.[5] Its efficacy in animal models, particularly for complex infections like catheter-associated urinary tract infections (CAUTI), is an area of active investigation.[3]

-

Phytotoxic Activity : As a germination inhibitor in lettuce and parsley seeds, Heraclenol demonstrates allelopathic potential, a common characteristic of plant secondary metabolites.[5]

| Cell Line | Cell Type | Assay | IC₅₀ (µM) | Reference |

| NIH/3T3 | Murine Fibroblast | MTT | 65.78 | [2] |

Mechanism of Action: Cell Cycle Regulation

Preliminary research indicates that the antiproliferative effects of Heraclenol, particularly when combined with UVA, are linked to the modulation of key cell cycle regulators.[5] The compound has been observed to increase the phosphorylation of Checkpoint Kinase 1 (Chk1) and reduce the phosphorylation of Cyclin-Dependent Kinase 1 (Cdc2) at Threonine 161 in melanoma cells.[5]

This suggests a mechanism involving the DNA damage response pathway. Upon sensing DNA damage or replication stress (potentially induced by Heraclenol + UVA), kinases like ATR activate Chk1.[14] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases.[5][6] Cdc25 is required to remove inhibitory phosphates from Cdc2, a key kinase for entry into mitosis. By inhibiting Cdc25, Heraclenol leads to the accumulation of inactive, phosphorylated Cdc2, causing cell cycle arrest at the G2/M checkpoint and preventing cell division.

Caption: Proposed signaling pathway for Heraclenol-induced G2/M cell cycle arrest.

Key Experimental Methodologies

Accurate and reproducible experimental protocols are fundamental for the study of this compound. The following sections detail validated methods for its extraction, quantification, and cytotoxic evaluation.

Extraction and Isolation of this compound

This protocol outlines a general workflow for isolating Heraclenol from plant material, adapted from methodologies for furanocoumarins in Heracleum species.[1]

-

Preparation of Plant Material : Air-dry the plant parts (e.g., fruits, roots) and grind them into a fine powder.

-

Solvent Extraction :

-

Maceration : Extract the powdered material with methanol (B129727) (e.g., 4 x 500 mL for 90g of material) at a slightly elevated temperature (e.g., 37°C).[1]

-

Microwave-Assisted Extraction (MAE) : Mix powdered material (e.g., 0.1 g) with hexane (B92381) (e.g., 2 mL) and subject to microwave heating (e.g., 70°C for 10 min).

-

-

Solvent Partitioning : Evaporate the crude extract to dryness. Dissolve the residue in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.

-

Chromatographic Purification :

-

Size-Exclusion Chromatography : Subject the methanol-soluble fraction to column chromatography on Sephadex LH-20, eluting with methanol to separate compounds by size.[1]

-

Solid-Phase Extraction (SPE) : For hexane extracts, use an appropriate sorbent (e.g., Strata Eco-Screen) and elute with a stepwise gradient of hexane-acetone to purify furanocoumarins.

-

Reverse-Phase Chromatography : Further purify active fractions using Medium Pressure Liquid Chromatography (MPLC) or HPLC on a C18 column with a water:methanol gradient.

-

-

Structure Elucidation : Confirm the identity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C) and Mass Spectrometry (ESI-MS).